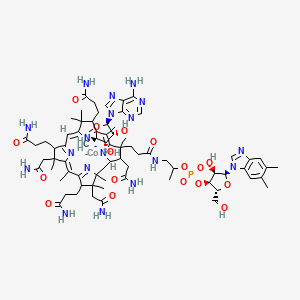

Cobamamide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of coenzyme B12 involves several steps, starting from simpler precursors. The process typically includes the formation of the corrin ring, the incorporation of the cobalt ion, and the attachment of the adenosyl group. The reaction conditions often require specific pH levels, temperatures, and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of coenzyme B12 is primarily achieved through microbial fermentation. The most commonly used microorganisms are Propionibacterium shermanii and Pseudomonas denitrificans. These bacteria are cultured under controlled conditions to produce coenzyme B12, which is then extracted and purified for various applications .

化学反応の分析

Types of Reactions: Coenzyme B12 undergoes several types of chemical reactions, including:

Oxidation and Reduction: The cobalt ion in coenzyme B12 can exist in different oxidation states, allowing it to participate in redox reactions.

Substitution: The adenosyl group can be replaced by other ligands, leading to the formation of different cobalamin derivatives.

Common Reagents and Conditions: Common reagents used in reactions involving coenzyme B12 include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions typically occur under mild conditions to preserve the integrity of the corrin ring .

Major Products: The major products formed from reactions involving coenzyme B12 include various cobalamin derivatives, such as methylcobalamin and hydroxocobalamin. These derivatives have distinct biological activities and are used in different therapeutic applications .

科学的研究の応用

Coenzyme B12 has a wide range of scientific research applications:

作用機序

Coenzyme B12 exerts its effects by acting as a cofactor for specific enzymes. In the case of methylmalonyl-CoA mutase, coenzyme B12 facilitates the conversion of methylmalonyl-CoA to succinyl-CoA, a crucial step in the metabolism of certain amino acids and fatty acids . The mechanism involves the homolytic cleavage of the cobalt-carbon bond, generating a radical intermediate that drives the enzymatic reaction .

類似化合物との比較

Coenzyme B12 is often compared with other cobalamin derivatives, such as:

Methylcobalamin: Contains a methyl group instead of the adenosyl group.

Hydroxocobalamin: Contains a hydroxyl group and is used as an antidote for cyanide poisoning.

Cyanocobalamin: Contains a cyanide group and is the most stable form of vitamin B12, commonly used in dietary supplements.

Coenzyme B12 is unique due to its role in radical-based enzymatic reactions, which distinguishes it from other cobalamin derivatives that primarily participate in non-radical processes .

特性

CAS番号 |

13870-90-1 |

|---|---|

分子式 |

C72H100CoN18O17P |

分子量 |

1579.6 g/mol |

IUPAC名 |

2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |

InChI |

InChI=1S/C62H90N13O14P.C10H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1 |

InChIキー |

OAJLVMGLJZXSGX-AZCDKEHOSA-L |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

異性体SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=N6)C(=C7[C@@](C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

正規SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

外観 |

Solid powder |

Key on ui other cas no. |

13870-90-1 |

物理的記述 |

Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

partly miscible in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3',4'-anhydroadenosylcobalamin 5'-deoxyadenosylcobalamin adenosylcobalamin AdoCbl cobamamide coenzyme B12 desoxyadenosylcobalamine dibencozide Indusil T vitamin B12 coenzyme |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。